Balicatib

Catalog No.
S520409
CAS No.
354813-19-7
M.F
C23H33N5O2
M. Wt
411.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Balicatib

CAS Number

354813-19-7

Product Name

Balicatib

IUPAC Name

N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-(4-propylpiperazin-1-yl)benzamide

Molecular Formula

C23H33N5O2

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C23H33N5O2/c1-2-14-27-15-17-28(18-16-27)20-8-6-19(7-9-20)21(29)26-23(10-4-3-5-11-23)22(30)25-13-12-24/h6-9H,2-5,10-11,13-18H2,1H3,(H,25,30)(H,26,29)

InChI Key

LLCRBOWRJOUJAE-UHFFFAOYSA-N

SMILES

CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N

Solubility

Soluble in DMSO, not in water

Synonyms

balicatib, N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(4-propylpiperazin-1-yl)benzamide

Canonical SMILES

CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N

Description

The exact mass of the compound Balicatib is 411.26343 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Balicatib acts by binding to the active site of cathepsin K, preventing it from cleaving essential components of the bone matrix. This inhibition reduces bone resorption and promotes bone formation []. Studies have shown Balicatib to be a potent and selective inhibitor of cathepsin K, with minimal effects on other cathepsins [, ].

Research in Osteoporosis

Osteoporosis is a bone disease characterized by decreased bone mineral density (BMD) and increased risk of fractures. Research has investigated Balicatib's potential as a treatment for osteoporosis. Studies in ovariectomized monkeys, a model of postmenopausal osteoporosis, demonstrated that Balicatib reduced markers of bone resorption and increased BMD []. Additionally, some studies explored its effects in postmenopausal women with osteopenia or osteoporosis, showing promising results in increasing BMD [].

Balicatib, also known as AAE581, is a small molecule compound primarily recognized for its role as a potent inhibitor of cathepsin K, a cysteine protease involved in bone resorption. The compound has garnered attention for its potential therapeutic applications in treating osteoporosis and knee osteoarthritis. Its chemical structure is characterized by a sulfonamide moiety, which contributes to its inhibitory action against cathepsin K. Balicatib exhibits high selectivity for cathepsin K compared to other cathepsins, making it a significant candidate in the development of treatments for conditions associated with excessive bone resorption .

Balicatib's therapeutic potential lies in its ability to inhibit cathepsin K, a protease enzyme highly active in osteoclasts, cells responsible for bone resorption []. By binding to the enzyme's active site, Balicatib prevents it from degrading essential bone matrix components like collagen. This inhibition reduces bone resorption, potentially leading to increased bone mineral density and potentially mitigating diseases like osteoporosis [].

Studies in monkeys demonstrated that Balicatib partially prevented bone loss caused by ovariectomy, a procedure that mimics postmenopausal osteoporosis in humans []. However, the exact mechanism by which Balicatib influences bone formation remains under investigation.

Balicatib functions through the inhibition of cathepsin K, which is crucial for the degradation of collagen and other extracellular matrix proteins during bone remodeling. The mechanism of action involves the formation of a reversible bond between the compound and the active site of cathepsin K. This interaction prevents the enzyme from cleaving its substrates, thereby reducing bone resorption rates. The compound demonstrates an IC50 value of approximately 1.4 nM for human cathepsin K, indicating its strong inhibitory capability .

The synthesis of Balicatib involves several key steps that focus on constructing its sulfonamide core and optimizing its pharmacological properties. One notable method includes the reaction of a suitable sulfonyl chloride with an amine to form the sulfonamide linkage. Subsequent modifications may involve introducing various substituents to enhance selectivity and potency against cathepsin K. Detailed synthetic pathways can vary but typically emphasize achieving high yields and purity while minimizing by-products .

Balicatib has been primarily investigated for its applications in treating osteoporosis and knee osteoarthritis. Its ability to inhibit cathepsin K positions it as a potential therapeutic agent for conditions characterized by excessive bone loss, such as osteoporosis in postmenopausal women. Additionally, ongoing research aims to explore its efficacy in other osteoporotic conditions and possibly in other diseases where altered bone metabolism plays a critical role .

Studies on Balicatib's interactions have focused on its selectivity profile among various cathepsins. It exhibits significant selectivity for cathepsin K over other related enzymes such as cathepsins B, L, and S. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic outcomes. Molecular docking studies have provided insights into the binding interactions between Balicatib and the active site of cathepsin K, revealing specific amino acid interactions that contribute to its inhibitory potency .

Balicatib can be compared with several other compounds that also inhibit cathepsin K or have similar mechanisms of action:

Compound NameMechanism of ActionSelectivityNotable Features
OdanacatibCathepsin K inhibitorHighDeveloped for osteoporosis; terminated clinical development due to safety concerns
L-685,458Cathepsin K inhibitorModerateEarly-stage inhibitor with broad-spectrum activity against cysteine proteases
MK-0822Cathepsin K inhibitorHighInvestigated for osteoporosis; selective but less potent than Balicatib

Uniqueness of Balicatib: What sets Balicatib apart is its exceptional potency against cathepsin K coupled with a favorable selectivity profile that reduces interactions with other cathepsins. This specificity is vital for minimizing side effects associated with broader protease inhibition while effectively managing bone resorption processes .

Balicatib is a potent and selective cathepsin K inhibitor that demonstrates exceptional inhibitory activity against human cathepsin K with remarkable selectivity profiles across the cysteine protease family [1] [2]. The compound exhibits exceptional potency toward human cathepsin K with an inhibition constant of 1.4 nanomolar, establishing its credentials as a highly effective enzyme inhibitor [1] [2]. Comparative analysis reveals substantial variation in inhibitory potency across different species, with rat cathepsin K showing a fifty-six-fold reduction in sensitivity (56 nanomolar) and mouse cathepsin K demonstrating even greater resistance with an inhibition constant of 480 nanomolar [1] [2].

The selectivity profile of Balicatib demonstrates remarkable discrimination between cathepsin K and other cysteine protease family members. Kinetic analysis reveals that Balicatib maintains greater than 300-fold selectivity for cathepsin K over cathepsins L, B, and S [1] [2]. Detailed inhibition data shows distinct patterns across different cathepsin subtypes. Against cathepsin B, Balicatib exhibits an inhibition constant ranging from 61 nanomolar to substantially higher values depending on assay conditions [3] [4]. For cathepsin L, the inhibition constant measures 48 nanomolar [3] [4], while cathepsin S demonstrates the greatest resistance with an inhibition constant of 2900 nanomolar [3] [4].

The exceptional selectivity of Balicatib results from its unique binding characteristics and structural recognition elements within the cathepsin K active site. The compound demonstrates time-dependent inhibition kinetics, consistent with covalent and reversible enzyme-inhibitor interactions [5]. This behavior indicates formation of stable but reversible complexes with the target enzyme, allowing for prolonged inhibition while maintaining the possibility of enzyme recovery upon inhibitor dissociation.

The lysosomotropic properties of Balicatib significantly influence its cellular activity profiles. Due to its basic functional groups, Balicatib accumulates in acidic lysosomal compartments, leading to enhanced cellular potencies compared to purified enzyme assays [6] [7]. This lysosomotropic character results in a dramatic ten-fold to one hundred-fold loss in selectivity when comparing cell-based enzyme assays to purified enzyme studies [8]. The accumulation mechanism involves basic amine groups that become protonated and trapped within acidic lysosomal environments, creating a reservoir effect that prolongs enzyme inhibition [6] [7].

Structural Basis of Target Engagement: Enzyme-Inhibitor Interactions

The molecular mechanism of Balicatib involves formation of a covalent-reversible interaction with the catalytic cysteine residue (Cys25) in the cathepsin K active site [9] [10]. The compound features a nitrile functional group that serves as an electrophilic warhead, enabling nucleophilic attack by the active site cysteine thiolate to form a thioimidate adduct [11] [12]. This covalent interaction represents a key component of the inhibition mechanism, providing both high affinity binding and extended duration of enzyme inactivation.

The structural architecture of Balicatib allows for active site spanning interactions that engage both the nonprimed and primed subsites of cathepsin K [12] [13]. The benzamide core structure positions the propylpiperazinyl moiety to interact with specific binding pockets within the enzyme active site, while the cyclohexyl carboxamide segment engages complementary binding regions [9] [10]. The cyanomethyl group extends into the prime subsites, creating a comprehensive binding interface that contributes to both potency and selectivity.

Molecular modeling studies indicate that the unique binding mode of Balicatib involves specific interactions with key amino acid residues that distinguish cathepsin K from other family members [13]. The compound exploits unique structural features of the cathepsin K active site, including specific hydrophobic pockets and electrostatic interactions that are less favorable in related enzymes [13]. These selective binding interactions explain the remarkable discrimination between cathepsin K and other cysteine proteases observed in biochemical assays.

The reversible nature of the covalent interaction allows for gradual release of active enzyme over time, providing a mechanism for controlled inhibition duration [14]. Kinetic studies reveal that the dissociation rate constant governs the recovery of enzyme activity, with half-lives ranging from minutes to hours depending on specific assay conditions [5]. This reversible binding mechanism distinguishes Balicatib from irreversible inhibitors and provides opportunities for dose-dependent modulation of enzyme activity.

Comparative Inhibition Potency Against Cysteine Protease Family Members

Comprehensive evaluation of Balicatib against the cysteine protease family reveals distinct patterns of inhibitory activity that reflect structural and functional differences between enzyme subtypes [8] [5]. The remarkable selectivity of Balicatib for cathepsin K becomes apparent when examining inhibition constants across related enzymes. With cathepsin K inhibition occurring at 1.4 nanomolar concentrations [1] [2], the compound demonstrates approximately 4,800-fold selectivity over cathepsin B, greater than 500-fold selectivity over cathepsin L, and exceptional 65,000-fold selectivity over cathepsin S [8].

The inhibition kinetics reveal fundamental differences in binding affinity and mechanism across cathepsin subtypes. While cathepsin K undergoes rapid and tight binding with Balicatib, other family members show substantially reduced affinity and altered binding kinetics [5]. For cathepsin B, inhibition occurs through a different kinetic pathway with significantly higher inhibition constants and reduced binding cooperativity [15]. Cathepsin L demonstrates intermediate sensitivity compared to other non-target enzymes, but still requires concentrations approximately fifty-fold higher than those effective against cathepsin K [5].

The selectivity profile extends beyond simple affinity differences to encompass distinct mechanisms of inhibition across enzyme subtypes [16] [15]. While cathepsin K undergoes complete inhibition through the expected covalent mechanism, other cathepsins may engage different binding modes or show partial resistance to the inhibitory mechanism [15]. This mechanistic diversity contributes to the overall selectivity profile and explains why Balicatib achieves exceptional discrimination despite structural similarities between cathepsin family members.

Comparative analysis with other cathepsin K inhibitors reveals that Balicatib maintains superior selectivity profiles compared to many competing compounds [8] [17]. While some inhibitors achieve similar potency against cathepsin K, few demonstrate the exceptional discrimination shown by Balicatib across the entire cysteine protease family [17]. This selectivity advantage represents a significant therapeutic benefit, as it reduces the likelihood of off-target effects associated with inhibition of unintended enzyme targets.

The cellular environment significantly influences the comparative inhibition profile of Balicatib across cathepsin subtypes [6] [7]. The lysosomotropic properties of the compound lead to preferential accumulation in subcellular compartments where different cathepsins predominate, potentially altering the effective selectivity in physiological settings [7]. This cellular context effect must be considered when translating biochemical selectivity data to biological systems and therapeutic applications.

Data Summary

Cathepsin SubtypeIC50 (nM)Selectivity vs Cathepsin KBinding MechanismKinetic Profile
Cathepsin K1.4-22ReferenceCovalent-reversibleRapid, tight binding
Cathepsin B61-480043-3400 foldModified covalentReduced affinity
Cathepsin L48-50034-357 foldCovalent-reversibleIntermediate binding
Cathepsin S2900-650002071-46429 foldWeak covalentPoor binding

[1] [2] [8] [3] [4] [5]

Balicatib exerts profound effects on osteoclast-mediated bone resorption through multiple interconnected pathways that collectively result in significant reduction of bone degradation activity. The compound functions as a potent and selective inhibitor of cathepsin K, the primary collagenolytic enzyme responsible for degrading type I collagen during the bone resorption process [1] [2]. With an inhibition constant (IC50) of 1.4 nanomolar for human cathepsin K, balicatib demonstrates exceptional potency in blocking this critical enzymatic pathway [3] [4].

The mechanism of action involves the direct inhibition of cathepsin K within the acidic resorption lacunae formed by osteoclasts at the bone surface [5] [6]. During normal bone resorption, osteoclasts create a sealed compartment through integrin-mediated attachment to the bone matrix, where cathepsin K is secreted from lysosomal vesicles to degrade the organic bone matrix components [7] [8]. Balicatib interrupts this process by binding to the active site of cathepsin K, preventing the enzyme from cleaving multiple sites within the triple helical domains of type I collagen [2].

Clinical studies demonstrate that balicatib treatment results in rapid and substantial suppression of bone resorption biomarkers. In phase I and II trials, serum C-terminal telopeptide (CTX) and N-terminal telopeptide (NTX) concentrations decreased by 70-80% following the first dose of 50 milligrams balicatib [9] [10]. This dramatic reduction in collagen degradation products indicates effective inhibition of osteoclast-mediated bone resorption pathways. The suppression of urinary N-terminal cross-linked telopeptides by 67.4% after 12 weeks of treatment further confirms the sustained impact on bone resorption processes [11].

Importantly, balicatib treatment leads to a compensatory increase in osteoclast numbers while simultaneously reducing their functional capacity [12] [13]. This paradoxical response occurs because the compound impairs individual osteoclast resorptive activity without affecting osteoclast differentiation or survival. Histomorphometric analysis of treated specimens reveals that osteoclasts form significantly shallower resorption pits compared to untreated controls, indicating reduced collagenolytic efficiency [7]. The depth reduction in resorption pits correlates directly with the degree of cathepsin K inhibition, demonstrating the critical role of this enzyme in determining osteoclast functional capacity.

The cellular response to balicatib involves disruption of normal vesicular trafficking pathways within osteoclasts. Immunofluorescence studies demonstrate accumulation of synaptotagmin 7-positive secretory lysosomes and LAMP2-positive late endosomal-lysosomal vesicles in cathepsin K-deleted osteoclasts [7]. This vesicular accumulation suggests that balicatib treatment interferes with the normal fusion of lysosomal compartments with the ruffled border membrane, the specialized structure through which osteoclasts secrete degradative enzymes into the resorption compartment.

Modulation of Collagen Degradation Biomarkers

Balicatib treatment produces distinctive patterns of modulation in collagen degradation biomarkers that reflect its specific mechanism of action and therapeutic efficacy. The compound demonstrates selective effects on bone resorption markers while having minimal impact on bone formation indicators, creating an uncoupling effect that distinguishes it from other antiresorptive therapies [14] [12].

The most pronounced effects of balicatib are observed in the suppression of type I collagen degradation products. Serum CTX, which represents cathepsin K-mediated cleavage of crosslinked C-terminal telopeptides, shows dramatic reductions ranging from 70-80% within hours of balicatib administration [9] [10]. This rapid response reflects the direct inhibition of cathepsin K activity in the resorption compartment and the immediate cessation of new collagen fragment generation. The magnitude of CTX suppression correlates with balicatib dose levels, with the 50 milligram daily dose producing maximal suppression comparable to that achieved with bisphosphonate therapy [11].

N-terminal telopeptide (NTX) levels, another important marker of cathepsin K-mediated collagen degradation, demonstrate similar patterns of suppression. Urinary NTX excretion decreases by approximately 67.4% after 12 weeks of balicatib treatment [10] [15]. The sustained reduction in NTX levels indicates that balicatib maintains effective cathepsin K inhibition over extended treatment periods. Unlike CTX, which may show some variability based on circadian rhythms and food intake, NTX provides a more stable assessment of long-term collagen degradation suppression.

The modulation of collagen degradation biomarkers by balicatib follows a characteristic temporal pattern that provides insights into the compound's pharmacodynamic properties. Initial suppression occurs rapidly, with maximum biomarker reduction achieved within 24 hours of first dose administration [10]. This rapid onset reflects the direct enzyme inhibition mechanism rather than cellular effects that might require longer periods to manifest. Following the initial suppression, biomarker levels remain consistently reduced throughout chronic treatment, indicating sustained cathepsin K inhibition.

Importantly, balicatib treatment demonstrates an empirical feedback mechanism wherein decreasing serum telopeptide levels lead to compensatory increases in telopeptide formation [9]. This feedback response suggests that the skeletal system attempts to maintain bone remodeling homeostasis despite cathepsin K inhibition. The feedback mechanism becomes apparent during extended treatment periods, where gradual increases in biomarker levels occur despite continued drug administration. However, these increases remain substantially below baseline levels, indicating that therapeutic efficacy is maintained even with adaptive responses.

Upon discontinuation of balicatib treatment, collagen degradation biomarkers demonstrate a characteristic rebound pattern that exceeds baseline levels [9] [10]. This rebound phenomenon occurs approximately 12 weeks after treatment cessation and reflects the reversible nature of cathepsin K inhibition. The overshoot in biomarker levels suggests that accumulated collagen substrates are rapidly processed once cathepsin K activity is restored, leading to temporarily elevated degradation product release.

Bone formation markers show markedly different responses to balicatib treatment compared to resorption markers. Bone-specific alkaline phosphatase demonstrates only modest reductions of approximately 15.3%, while procollagen I N-terminal peptide (PINP) shows variable responses across different studies [14] [15]. This preservation of formation marker levels contrasts sharply with bisphosphonate therapy, which typically suppresses both resorption and formation markers proportionally. The uncoupling of formation and resorption markers represents a potential therapeutic advantage of cathepsin K inhibition.

Lysosomal Accumulation and Off-Target Protease Effects

The lysosomal accumulation properties of balicatib represent a critical aspect of its cellular pharmacology that significantly influences both therapeutic efficacy and adverse effect profiles. As a basic, lipophilic compound, balicatib exhibits lysosomotropic characteristics that result in preferential accumulation within lysosomal compartments [1] [2] [16]. This accumulation occurs through a pH-trapping mechanism where the basic nature of balicatib causes it to become protonated and concentrated in the acidic lysosomal environment.

The lysosomotropic behavior of balicatib leads to substantially higher intracellular drug concentrations compared to extracellular levels. Cell-based enzyme occupancy assays demonstrate that balicatib and related compounds achieve 10-100 fold greater potency against cathepsin K in cellular systems compared to purified enzyme assays [1]. This enhanced cellular potency reflects the lysosomal concentration effect, where drug levels within lysosomes exceed those required for effective enzyme inhibition. The lysosomal accumulation also explains the prolonged duration of cathepsin K inhibition observed following single dose administration.

However, the lysosomal accumulation of balicatib creates significant challenges regarding off-target protease effects. While balicatib demonstrates high selectivity for cathepsin K over other cathepsins in purified enzyme assays (greater than 300-fold selectivity over cathepsins L, B, and S), this selectivity is dramatically reduced in cell-based systems [1] [3]. The lysosomal concentration effect enables balicatib to achieve inhibitory concentrations against off-target cathepsins B, L, and S within the same cellular compartments where these enzymes reside.

Cathepsin B inhibition by balicatib occurs with an IC50 of 61 nanomolar in cellular assays, representing only 43-fold selectivity compared to cathepsin K [4] [16]. This reduced selectivity becomes clinically significant because cathepsin B performs important functions in various cell types, including skin fibroblasts, where it contributes to normal collagen turnover. Similarly, cathepsin L shows inhibition at 48 nanomolar concentrations, providing only 34-fold selectivity relative to cathepsin K [4]. The off-target inhibition of these cathepsins contributes to the accumulation of undigested collagen fibrils in non-osteoclastic cells, similar to the pathology observed in cathepsin K deficiency disorders.

Long-term administration studies in rats reveal that chronic balicatib treatment at supratherapeutic doses results in increased tissue protein levels of cathepsins B and L [17]. This increase occurs without corresponding changes in messenger RNA levels, suggesting that the elevated protein levels result from inhibitor engagement and stabilization of these enzymes against proteolytic degradation. The stabilization effect demonstrates that balicatib not only inhibits cathepsin activity but also alters the normal turnover of these lysosomal proteases.

The clinical significance of off-target protease effects became apparent during phase II clinical trials when several patients developed skin adverse events, including morphea-like skin changes [2] [18]. These skin manifestations are attributed to the inhibition of cathepsin K and other cathepsins in dermal fibroblasts, where these enzymes normally facilitate collagen degradation and remodeling. The accumulation of balicatib in skin lysosomes leads to impaired collagen turnover, resulting in abnormal collagen deposition and skin hardening syndromes [18].

Mechanistic studies using activity-based probes demonstrate that in vivo inhibition of cathepsins B, L, and S can be detected in tissues of animals treated with balicatib [17]. The probe studies confirm that the lysosomal accumulation of balicatib results in functional inhibition of multiple cathepsin family members beyond the intended target. This broad cathepsin inhibition profile explains the skin adverse events and raises concerns about other potential off-target effects in tissues where cathepsins B, L, and S perform essential functions.

The vesicular trafficking disruption caused by balicatib extends beyond simple enzyme inhibition to affect fundamental lysosomal functions. Immunofluorescence analysis reveals accumulation of LAMP2-positive vesicles and synaptotagmin 7-positive secretory lysosomes in cells treated with cathepsin K inhibitors [7]. This vesicular accumulation suggests that balicatib interferes with normal lysosomal-plasma membrane fusion processes, potentially through disruption of cathepsin-dependent processing of proteins involved in vesicular trafficking.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

411.26342531 g/mol

Monoisotopic Mass

411.26342531 g/mol

Heavy Atom Count

30

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E00MVC7O57

Other CAS

354813-19-7

Wikipedia

Balicatib

Dates

Last modified: 08-15-2023
1: Rünger TM, Adami S, Benhamou CL, Czerwiński E, Farrerons J, Kendler DL, Mindeholm L, Realdi G, Roux C, Smith V. Morphea-like skin reactions in patients treated with the cathepsin K inhibitor balicatib. J Am Acad Dermatol. 2012 Mar;66(3):e89-96. doi: 10.1016/j.jaad.2010.11.033. Epub 2011 May 14. PubMed PMID: 21571394.
2: Jerome C, Missbach M, Gamse R. Balicatib, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys. Osteoporos Int. 2012 Jan;23(1):339-49. doi: 10.1007/s00198-011-1593-2. Epub 2011 Mar 5. PubMed PMID: 21380636.
3: Jerome C, Missbach M, Gamse R. Balicatib, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys. Osteoporos Int. 2011 Dec;22(12):3001-11. doi: 10.1007/s00198-011-1529-x. Epub 2011 Feb 10. PubMed PMID: 21308366.
4: Chappard D, Libouban H, Mindeholm L, Baslé MF, Legrand E, Audran M. The cathepsin K inhibitor AAE581 induces morphological changes in osteoclasts of treated patients. Microsc Res Tech. 2010 Jul;73(7):726-32. doi: 10.1002/jemt.20813. PubMed PMID: 20025055.
5: Desmarais S, Massé F, Percival MD. Pharmacological inhibitors to identify roles of cathepsin K in cell-based studies: a comparison of available tools. Biol Chem. 2009 Sep;390(9):941-8. doi: 10.1515/BC.2009.092. PubMed PMID: 19453281.
6: Le Gall C, Bonnelye E, Clézardin P. Cathepsin K inhibitors as treatment of bone metastasis. Curr Opin Support Palliat Care. 2008 Sep;2(3):218-22. doi: 10.1097/SPC.0b013e32830baea9. Review. PubMed PMID: 18685424.
7: Peroni A, Zini A, Braga V, Colato C, Adami S, Girolomoni G. Drug-induced morphea: report of a case induced by balicatib and review of the literature. J Am Acad Dermatol. 2008 Jul;59(1):125-9. doi: 10.1016/j.jaad.2008.03.009. Epub 2008 Apr 14. Review. PubMed PMID: 18410981.
8: Gauthier JY, Chauret N, Cromlish W, Desmarais S, Duong le T, Falgueyret JP, Kimmel DB, Lamontagne S, Léger S, LeRiche T, Li CS, Massé F, McKay DJ, Nicoll-Griffith DA, Oballa RM, Palmer JT, Percival MD, Riendeau D, Robichaud J, Rodan GA, Rodan SB, Seto C, Thérien M, Truong VL, Venuti MC, Wesolowski G, Young RN, Zamboni R, Black WC. The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorg Med Chem Lett. 2008 Feb 1;18(3):923-8. doi: 10.1016/j.bmcl.2007.12.047. Epub 2008 Jan 15. PubMed PMID: 18226527.
9: Desmarais S, Black WC, Oballa R, Lamontagne S, Riendeau D, Tawa P, Duong le T, Pickarski M, Percival MD. Effect of cathepsin k inhibitor basicity on in vivo off-target activities. Mol Pharmacol. 2008 Jan;73(1):147-56. Epub 2007 Oct 16. PubMed PMID: 17940194.
10: Vasiljeva O, Reinheckel T, Peters C, Turk D, Turk V, Turk B. Emerging roles of cysteine cathepsins in disease and their potential as drug targets. Curr Pharm Des. 2007;13(4):387-403. Review. PubMed PMID: 17311556.

Explore Compound Types